Isoindoline hydrochloride

説明

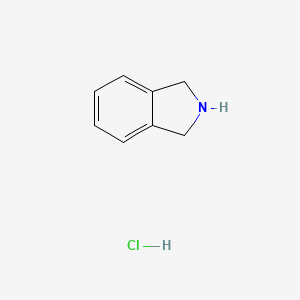

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVIRODZMIZUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487241 | |

| Record name | isoindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32372-82-0 | |

| Record name | isoindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isoindoline Hydrochloride and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing isoindoline (B1297411) hydrochloride lies in the effective preparation of the core isoindoline structure and its subsequent functionalization.

Preparation of Isoindoline from Phthalic Anhydride (B1165640) or Phthalonitrile (B49051)

The isoindoline core can be synthesized from readily available starting materials like phthalic anhydride and phthalonitrile through various reduction and cyclization reactions.

One common route begins with phthalic anhydride , which can be converted to phthalimide (B116566). The subsequent reduction of phthalimide to isoindoline has been explored using several methods. Traditional chemical reductions often result in yields not exceeding 50%. google.com A notable advancement involves the catalytic reduction of N-substituted phthalimides. For instance, when the N-H moiety of phthalimide is protected with a trimethylsilyl (B98337) group, both carbonyl groups can be reduced using nickel catalysts, such as [Ni(COD)2] or [(dippe)Ni(μ-H)]2, under hydrogen pressure to yield the corresponding (trimethylsilyl)isoindoline. sci-hub.seacs.org

A more direct and high-yield industrial process involves the catalytic hydrogenation of phthalonitrile . google.comchemicalbook.com This single-step method avoids the need for ammonia (B1221849) and can achieve yields greater than 75%. google.com The process involves subjecting a solution of phthalonitrile in a solvent like tetrahydrofuran (B95107) (THF) to high hydrogen pressure (100 to 180 bars) at a temperature of 30 to 100°C in the presence of a 5% Platinum on Carbon (Pt/C) catalyst. google.com

Table 1: Comparison of Isoindoline Synthesis Methods

| Starting Material | Method | Reagents & Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Phthalonitrile | Catalytic Hydrogenation | 5% Pt/C, THF, 60°C, 180 bar H₂ | 75% | 89% | google.comchemicalbook.com |

| Phthalimide | Chemical/Electrolytic Reduction | Various | <50% | - | google.com |

Introduction of Substituent Groups onto the Isoindoline Ring

Functionalization of the isoindoline ring is critical for developing derivatives with diverse properties. Substituents can be introduced onto the nitrogen atom (N-functionalization) or the aromatic ring.

N-functionalization is commonly achieved through reactions like N-alkylation or N-arylation. The Parham cyclization process offers a modern approach to creating N-functionalized isoindolinones, which can then be reduced to the corresponding isoindolines. sciforum.net This strategy involves the lithiation of aromatic compounds and subsequent reaction with an internal electrophile. sciforum.net

Introducing substituents onto the aromatic ring can be accomplished through electrophilic aromatic substitution reactions. More advanced techniques include palladium-catalyzed C-H functionalization, which allows for the direct and selective introduction of various groups. acs.orgacs.orgresearchgate.net For example, a palladium-catalyzed strategy for constructing isoindole N-oxides via C-H functionalization of aldonitrones has been developed, providing access to a wide range of functionalized products. acs.orgacs.org Another method involves the palladium-catalyzed enantioselective C–H activation and [4+1] annulation of diarylmethyltriflamides with olefins to construct chiral cis-1,3-disubstituted isoindoline derivatives. nih.gov

Formation of Isoindoline Hydrochloride Salt

The hydrochloride salt of isoindoline is often preferred due to its increased stability and solubility in aqueous media.

Reaction of Isoindoline-1-Carboxylic Acid with Hydrochloric Acid

A straightforward method for preparing this compound involves the reaction of an isoindoline derivative, such as isoindoline-1-carboxylic acid, with hydrochloric acid (HCl). For instance, 1,3-dihydro-2H-isoindole-1-carboxylic acid hydrochloride can be synthesized by dissolving N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid in a solvent like ethyl acetate (B1210297) and bubbling HCl gas through the solution. chemicalbook.com The reaction is typically rapid, and the hydrochloride salt precipitates out or is obtained after concentrating the reaction mixture in vacuo. chemicalbook.com Similarly, the free base of isoindoline can be dissolved in a suitable solvent and treated with an HCl solution (e.g., HCl in dioxane or ether) to precipitate the hydrochloride salt. nih.gov

Purification Techniques for Hydrochloride Salts

Purification of amine hydrochloride salts is essential to remove impurities, including inorganic salts or unreacted starting materials. Common techniques include:

Recrystallization : This is a primary method for purifying solid compounds. The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure crystals to form while impurities remain in the solution. google.com

Precipitation : The salt can be purified by dissolving it in one solvent and then adding another solvent in which the salt is insoluble, causing it to precipitate out in a purer form. google.com

Washing/Trituration : The crude salt can be washed or triturated with a solvent in which the desired salt is insoluble, but the impurities are soluble.

Sublimation/Distillation : For some amine hydrochlorides, purification can be achieved by vaporization, sublimation, or distillation in the presence of the corresponding hydrogen halide gas to prevent decomposition. google.com

Ion-Exchange Chromatography : Techniques using resins like SCX (Strong Cation Exchange) can be employed. The amine salt is dissolved and passed through a column, where the amine binds to the resin. After washing away impurities, the pure amine is released by a solution like ammonia in methanol (B129727) and can then be converted back to the hydrochloride salt. researchgate.net

An efficient sequence for preparing pure secondary amine hydrochloride salts without chromatography or distillation involves amide reduction, trapping with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), and subsequent deprotection with 4M HCl in dioxane. nih.gov

Chiral Resolution Techniques for Enantiomerically Pure Isoindoline Derivatives

Many isoindoline-based therapeutic agents are chiral, meaning the biological activity resides in a single enantiomer. Therefore, obtaining enantiomerically pure isoindoline derivatives is crucial.

Diastereomeric Salt Crystallization is a classical and widely used method. wikipedia.org A racemic mixture of a chiral isoindoline derivative (e.g., a carboxylic acid or an amine) is reacted with a chiral resolving agent, such as (+)-ephedrine or a derivative of tartaric acid, to form a pair of diastereomeric salts. chim.itresearchgate.net These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org For example, racemic carboxylic acid intermediates of drugs like pagoclone (B163018) have been resolved using ephedrine. chim.it

Chiral Column Chromatography offers a direct method for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate the enantiomers of isoindoline derivatives. nih.gov This technique has been successfully applied to the enantioselective determination of the anxiolytic agent pazinaclone (B1678564) and its active metabolite in plasma. nih.gov

Asymmetric Synthesis provides a more direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution. Recent advances include:

Palladium-catalyzed desymmetrization : This approach uses a chiral ligand to control the stereochemistry of a reaction, creating a chiral product from a prochiral starting material. nih.gov

Kinetic Resolution : In this process, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. A kinetic resolution of racemic amines through palladium/chiral phosphoric acid-catalyzed intramolecular allylation has been developed to produce chiral 1,3-disubstituted isoindolines. acs.orgnih.gov

Table 2: Chiral Resolution and Asymmetric Synthesis Approaches for Isoindoline Derivatives

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Resolution of a racemic carboxylic acid intermediate with ephedrine. | chim.it |

| Chiral HPLC | Direct separation of enantiomers on a column with a chiral stationary phase. | Separation of pazinaclone enantiomers. | nih.gov |

| Kinetic Resolution | Stereoselective intramolecular allylation using a Palladium/Chiral Phosphoric Acid catalyst system. | Synthesis of chiral 1,3-disubstituted isoindolines. | acs.orgnih.gov |

Crystallization with Chiral Acids

The resolution of racemic mixtures represents a foundational technique in asymmetric synthesis. For isoindoline derivatives, classical resolution through the formation of diastereomeric salts with a chiral resolving agent is a documented, albeit sometimes inefficient, method. chim.it This approach relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. chim.itchiralpedia.com

A notable example involves the resolution of the racemic isoindolinone 5, a potent dopamine (B1211576) D4 ligand. In this process, L-malic acid was employed as the chiral resolving agent. The diastereomeric salts formed were then separated through fractional crystallization from solvents such as isopropyl alcohol or acetonitrile. chim.it This method, while effective, often requires multiple crystallization steps to achieve high enantiomeric purity. chim.it

Chromatographic Separation Methods

Chromatographic techniques offer a more versatile and often more efficient alternative to classical crystallization for the separation of enantiomers. chiralpedia.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for the analytical and preparative separation of chiral isoindoline derivatives. chim.itchiralpedia.comnih.gov

The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the CSP. chiralpedia.com A variety of CSPs have been successfully employed, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD). rsc.orgresearchgate.net For instance, the dextrorotatory isomer of a 3-chloro isoindolinone derivative was separated on a preparative scale using an HPLC column with a Kromasil stationary phase. chim.it

In cases where the parent compound lacks a strong chromophore for UV detection, derivatization is a common strategy. rsc.org Primary amino acids, for example, can be derivatized with o-phthalaldehyde (B127526) (OPA) and a thiol to form intensely fluorescent isoindole adducts. rsc.org This not only enhances detectability but also introduces a new chiral center, forming diastereomers that can be separated on standard reversed-phase (RP-HPLC) columns. rsc.orgresearchgate.net This approach was successfully used to develop an enantiomeric separation method for D- and L-valine as their corresponding isoindole adducts, achieving excellent peak shape and resolution on a Chiralcel OD-3R column. rsc.org

The choice of mobile phase, its composition, and the column temperature are critical parameters that must be optimized to achieve baseline resolution. researchgate.net Research has shown that changing the alcohol modifier in the mobile phase (e.g., from 2-propanol to ethanol) can sometimes even reverse the elution order of enantiomers on polysaccharide-based CSPs. researchgate.net

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions, particularly those involving C-H bond activation, have become indispensable tools for the efficient and atom-economical construction of complex heterocyclic frameworks like isoindolines. nih.govnih.govrsc.org Catalytic systems based on rhodium and palladium are especially prominent, offering direct and versatile pathways to a wide array of substituted isoindoline derivatives. nih.govnih.govrsc.orgdntb.gov.ua

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven highly effective in synthesizing isoindolines and their analogues, primarily through C-H activation and annulation strategies. nih.govrsc.org The rhodium complex [{RhCl2Cp*}2] is a frequently used catalyst for such transformations. nih.gov

One prominent method involves the rhodium(III)-catalyzed oxidative alkenylation of N-benzyltriflamides with olefins, which is followed by an intramolecular cyclization to yield isoindolines. dntb.gov.ua Another powerful approach is the annulation of N-benzoylsulfonamides with various olefins. This transformation is compatible with both terminal and internal olefins, providing access to 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov A key advantage of this method is its broad functional group tolerance. nih.govnih.govscilit.com

Furthermore, rhodium catalysis has enabled the novel incorporation of diazoacetate into an amide-directed C-H functionalization reaction. The rhodium complex facilitates a tandem process involving the dimerization of diazoacetate followed by a subsequent C-H olefination, offering an innovative route to 3,3-disubstituted isoindolinones. nih.gov

Table 1: Examples of Rhodium-Catalyzed Synthesis of Isoindoline Derivatives

| Starting Materials | Catalyst | Coupling Partner | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| N-Benzoylsulfonamides | [{RhCl2Cp*}2] | Olefins | 3-Monosubstituted and 3,3-Disubstituted Isoindolinones | Broad olefin compatibility; C-H activation | nih.gov |

| N-Benzoylsulfonamides | [{RhCl2Cp*}2] | Diazoacetate | 3,3-Disubstituted Isoindolinones | First incorporation of diazoacetate in amide-directed C-H functionalization | nih.gov |

| N-Benzyltriflamides | Rh(III) complex | Olefins | Isoindolines | Tandem oxidative alkenylation and cyclization | dntb.gov.ua |

| Oximes / Benzoic Acids | [Cp*RhCl2]2 | 1-Diazonaphthelen-2(1H)-ones | Spirocyclic Isoindole N-Oxides / Isobenzofuranones | [4+1] Spiroannulation via C-H activation and dearomatization | rsc.org |

| Benzamides | Rhodium complex | N-Sulfonyl Aldimines | Branched Amines (precursors to Isoindolines) | Direct addition of benzamide (B126) C-H bonds to imines | nih.govscilit.com |

Palladium-Catalyzed Reactions, including C-H Activation

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of isoindolines. nih.govrsc.orgchinesechemsoc.org These methods often leverage C-H activation to forge new carbon-carbon and carbon-nitrogen bonds directly, bypassing the need for pre-functionalized starting materials. nih.govrsc.orgfigshare.com

A significant breakthrough is the palladium(II)-catalyzed enantioselective C-H activation/[4+1] annulation between diarylmethyltriflamides and activated olefins. nih.govrsc.org This reaction, assisted by a mono-N-protected amino acid (MPAA) as a chiral ligand, provides efficient access to chiral cis-1,3-disubstituted isoindoline derivatives with excellent regio-, diastereo-, and enantioselectivity. nih.govrsc.org

Another key strategy is the palladium-catalyzed asymmetric intramolecular allylic C-H amination. This reaction transforms readily available materials into a range of enantioenriched isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates wide substrate compatibility. chinesechemsoc.org

Additionally, palladium-catalyzed dehydrogenative C-H cyclization offers a direct route to isoindolinones from 2-benzyl-N-mesylbenzamides. A notable feature of this method is the use of Pd/C as a catalyst, which allows the reaction to proceed without the need for stoichiometric oxidants, likely generating H2 gas as the only byproduct. rsc.org

Table 2: Examples of Palladium-Catalyzed Synthesis of Isoindoline Derivatives

| Starting Materials | Catalyst System | Reaction Type | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Diarylmethyltriflamides & Olefins | Pd(OAc)2 / MPAA | Enantioselective C-H Activation/[4+1] Annulation | Chiral cis-1,3-Disubstituted Isoindolines | Excellent enantioselectivity; atom and step economy. | nih.govrsc.org |

| Unsaturated Amines | Pd(OAc)2 / Chiral Ligand | Asymmetric Intramolecular Allylic C-H Amination | Chiral Substituted Isoindolines | High efficiency and enantioselectivity (up to 98% ee); mild conditions. | chinesechemsoc.org |

| 2-Benzyl-N-mesylbenzamides | Pd/C | Dehydrogenative C(sp3)-H Amidation | Isoindolinones | No stoichiometric oxidant required; H2 is the byproduct. | rsc.org |

| Aldonitrones | Palladium catalyst | C-H Functionalization | Isoindole N-Oxides | General character, tolerates sterically congested substrates. | figshare.com |

Role of Ligands in Transition Metal Catalysis

Ligands are paramount in transition metal catalysis, as they directly influence the reactivity, selectivity, and efficiency of the catalytic system. nih.govbeilstein-journals.org In the synthesis of isoindoline and its derivatives, the rational selection of ligands is crucial for achieving high yields and, particularly, high enantioselectivity in asymmetric transformations.

Mono-N-protected amino acids (MPAAs) have emerged as highly effective bifunctional ligands in palladium-catalyzed asymmetric C-H functionalization reactions. nih.govrsc.org For instance, in the enantioselective C-H activation/[4+1] annulation to form chiral isoindolines, MPAAs are instrumental in improving both the efficiency and the enantioselectivity of the transformation. A key advantage is that both enantiomers of the final product can be accessed simply by using either the D- or L-form of the amino acid-derived ligand. nih.govrsc.org

Phosphine-based ligands are also widely used. Chiral bisphosphine ligands with large bite angles have been employed in palladium-catalyzed reactions. beilstein-journals.org In nickel-catalyzed enantioselective [2+2+2] cycloadditions of diynes, the chiral phosphine (B1218219) ligand (S,S)-BPPM was used to generate chiral isoindolines. rsc.org Similarly, the Rh-difluorphos complex was effective in the cycloaddition of dipropargyl amines to produce tetracyclic isoindoline derivatives with excellent enantioselectivity. rsc.org

More complex ligand architectures, such as chiral tridentate N-donor pincer ligands like bis(oxazolinylmethylidene)isoindolines, have been developed for specific applications. These ligands create a well-defined chiral pocket around the metal center, enabling transformations like asymmetric fluorinations to proceed with excellent enantioselectivities (>99% ee) under mild conditions. beilstein-journals.org The modular nature of isoindoline-based ligands themselves, such as 1,3-bis(arylimino)isoindolines (BAIIs), allows for the synthesis of pincer-type (N^N^N) chelates that can be fine-tuned for various catalytic applications. researchgate.net

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that enhance molecular diversity while minimizing waste, time, and resources. nih.govbeilstein-journals.orgbeilstein-journals.org These approaches are particularly valuable for constructing heterocyclic scaffolds like isoindoline and isoindolinone by combining multiple reaction steps in a single vessel without isolating intermediates. beilstein-journals.orgtandfonline.comrsc.org

A variety of MCRs have been developed for isoindoline synthesis. One common approach is a three-component reaction involving 2-formylbenzoic acid, a primary amine, and a third component. For example, reacting these with dialkyl phosphites under catalyst-free microwave-assisted conditions yields N-alkyl-isoindolinone phosphonates efficiently. tandfonline.comtandfonline.com Similarly, using terminal alkynes as the third component under copper catalysis produces propargylisoindolinones. beilstein-journals.org

Solid-phase synthesis has been combined with MCRs to create libraries of 3-substituted isoindolinones. In one example, a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile were reacted in one pot to generate chiral isoindolinones. nih.gov

An innovative one-pot procedure for polycyclic isoindolines employs an isoindole umpolung (polarity reversal) strategy. An in-situ generated nucleophilic isoindole is converted to an electrophilic isoindolium species via protonation, which then undergoes a Pictet-Spengler-type cyclization to afford the complex polycyclic products in good yields. nih.gov Other one-pot syntheses have been developed to produce novel isoindoline-1,3-dione derivatives bearing other heterocyclic moieties, such as 1,2,4-triazoles. nih.gov These MCRs often display high atom economy and allow for the rapid generation of structurally diverse molecules from simple, readily available starting materials. beilstein-journals.orgresearchgate.net

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of multiple factors to ensure the process is safe, cost-effective, robust, and scalable. Key considerations involve the selection of an optimal synthetic route, reaction condition optimization, and the implementation of efficient purification and isolation protocols.

One of the primary challenges in large-scale production is the selection of inexpensive and readily available starting materials. A patented industrial process addresses this by utilizing phthalonitrile, a commercial product, for a single-step synthesis of isoindoline. google.com This method avoids the use of ammonia, which can be problematic in large-scale operations. google.com The process involves the catalytic hydrogenation of phthalonitrile, which has been shown to be highly effective for producing isoindoline with good yield and purity. google.com An alternative patented route suitable for industrialization begins with 2-cyanobenzoic acid ester, proceeding through several steps including reduction, cyclization, and deprotection before final salt formation. google.com This multi-step process is reported to be easy to operate with a high total recovery rate. google.com

Process optimization is critical for maximizing efficiency and yield. In the catalytic hydrogenation of phthalonitrile, extensive research identified 5% Platinum on Carbon (Pt/C) as a uniquely effective catalyst for achieving the desired transformation within a reasonable timeframe, whereas other common catalysts were found to be less suitable. google.com The optimization of reaction parameters is crucial; for instance, this process operates under a hydrogen pressure of 100 to 180 bars and at a temperature between 30 and 100°C, with a preferred range of 50 to 70°C. google.com For other complex heterocyclic syntheses, process optimization has involved modifying the base and solvent systems, such as using triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP), to achieve conversions greater than 85%. lstmed.ac.uk

Safety considerations heavily influence the choice of synthetic pathways on an industrial scale. For the synthesis of certain isoindolinone cores, routes involving potentially hazardous intermediates like benzylic bromides have been redesigned. thieme-connect.com An alternative approach using an intramolecular Diels–Alder (IMDA) reaction followed by aromatization was developed to circumvent these safety concerns, demonstrating the importance of building safety into the process design, even when a robust synthesis already exists. thieme-connect.com The use of continuous flow reactors and catalytic hydrogenation in flow systems can also enhance the safety and scalability of production processes.

Purification and isolation are final, critical steps that determine the quality of the active pharmaceutical ingredient (API). For isoindoline, after its synthesis via hydrogenation, it can be isolated by distillation and then further purified by precipitation as its hydrochloride salt. google.com The addition of a 2.5N hydrochloric acid solution in ethyl acetate to the isoindoline solution effectively precipitates this compound with a purity of 98.5%, significantly reducing impurities like 2-methylbenzylamine. google.com In other processes, simplifying isolation by adding water as an anti-solvent has proven effective, improving yields to over 85% and achieving high quality (>99% purity by HPLC) without the need for additional distillation or trituration steps. lstmed.ac.uk The choice of the salt form itself is a key industrial consideration; for instance, a hemi-hydrochloride salt was selected over a mono-hydrochloride for a clinical candidate based on superior physicochemical properties and stability. lstmed.ac.uk

The following tables summarize key data from various industrial synthesis and optimization studies.

Table 1: Comparison of Industrial Synthesis Routes for this compound

| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Multi-step from 2-Cyanobenzoic Acid Ester |

| Starting Material | Phthalonitrile | 2-Cyanobenzoic acid ester |

| Key Reagents/Catalyst | 5% Pt/C, Hydrogen | Lithium aluminum hydride, Ortho-nitrophenyl sulfonyl chloride, Thiophenol, HCl |

| Solvent | Tetrahydrofuran (THF) | THF, Dichloromethane |

| Reaction Conditions | 100-180 bar H₂, 50-70°C | Room temperature reduction, subsequent cyclization and deprotection steps |

| Reported Yield | 75% (Isoindoline base), 82% (HCl salt formation) | High total recovery reported |

| Reported Purity | 98.5% (as HCl salt) | Product is convenient to purify |

| Reference | google.com | google.com |

Table 2: Example of Process Optimization Parameters for Heterocycle Synthesis

| Parameter | Initial Process | Optimized Process | Outcome | Reference |

| Base/Solvent | Not specified | Triethylamine / N-methyl-2-pyrrolidone | Conversion improved to >85% | lstmed.ac.uk |

| Isolation | Distillation / Trituration | Addition of water as anti-solvent | Simplified process, yield >85%, purity >99% | lstmed.ac.uk |

| Salt Formation | Mono-hydrochloride salt | Hemi-hydrochloride salt | Selected for improved stability for clinical use | lstmed.ac.uk |

| Scale | Laboratory | Kilo Lab / Pilot Plant | Successful scale-up to 10.4 kg | lstmed.ac.uk |

Reactivity and Reaction Mechanisms of Isoindoline Hydrochloride

Reactions of the Isoindoline (B1297411) Ring System

The isoindoline ring, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is the site of various chemical transformations that allow for the synthesis of a wide array of derivatives. ontosight.ainih.gov

The isoindoline skeleton can undergo oxidation to yield several important classes of compounds, including isoindolinones and phthalimides. nih.govacs.org The conversion of isoindolines to isoindolinones can be achieved through a chemoselective, dioxane-mediated aerobic oxidation process. acs.orgnih.gov This method is notable as it can proceed without a catalyst and avoids common oxidation byproducts such as phthalimides or N-oxides. acs.org

Further oxidation of the isoindoline ring system can lead to the formation of phthalimides. digitellinc.com For instance, a catalytic system composed of iron trifluoroacetate (B77799) and tert-butyl hydroperoxide can efficiently oxidize N-substituted isoindolinones (lactams) to their corresponding phthalimides through the oxidation of the benzylic methylene (B1212753) group. digitellinc.com A general method for creating isoindole N-oxides involves the oxidation of isoindolines with hydrogen peroxide in the presence of sodium tungstate (B81510) (H₂O₂/Na₂WO₄). chim.it More conventional and potent oxidizing agents like potassium permanganate (B83412) and chromium trioxide are also used to generate isoindoline derivatives. The palladium-catalyzed cascade reaction involving enolate arylation can also result in the dehydrogenation of the initially formed isoindoline to yield an isoindole, which represents a form of oxidation. acs.org

Table 1: Summary of Oxidation Reactions of the Isoindoline System

| Starting Material | Reagent(s) | Product(s) | Citation(s) |

|---|---|---|---|

| Isoindoline | Dioxane (aerobic) | Isoindolinone | acs.orgnih.gov |

| Isoindolinone (Lactam) | Iron trifluoroacetate, tert-butyl hydroperoxide | Phthalimide (B116566) | digitellinc.com |

| Isoindoline | H₂O₂/Na₂WO₄ | Isoindole N-oxide | chim.it |

| Isoindoline-5-carboxylic acid | Potassium permanganate or Chromium trioxide | Oxidized isoindoline derivatives | |

| Isoindoline ester | Pd(PPh₃)₄, K₃PO₄, Phenol | Isoindole ester (via dehydrogenation) | acs.org |

Functional groups attached to the isoindoline ring, such as carboxylic acids, can be readily modified. The carboxylic acid group can be reduced to form corresponding alcohols or other reduced forms. Standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this transformation. This reaction is a fundamental step in converting isoindoline carboxylic acid scaffolds into other valuable building blocks for organic synthesis. For example, (S)-isoindoline-1-carboxylic acid hydrochloride can undergo reduction of its carboxylic acid group to an alcohol or an amine. Similarly, a nitro group substituted on the aromatic portion of the isoindoline ring can also be reduced. ontosight.ai

Table 2: Summary of Reduction Reactions on Isoindoline Scaffolds

| Starting Material | Reagent(s) | Product Functional Group | Citation(s) |

|---|---|---|---|

| Isoindoline-5-carboxylic acid | Lithium aluminum hydride or Sodium borohydride | Alcohol | |

| (S)-isoindoline-1-carboxylic acid | Not specified | Alcohol or Amine | |

| 5-Nitro-isoindoline derivative | Not specified | Amino group | ontosight.ai |

Nucleophilic substitution reactions are a key strategy for introducing diverse functional groups onto the isoindoline core. These reactions can occur on the isoindoline ring itself or at substituent positions. For instance, the synthesis of the clinical drug Phosmet involves a nucleophilic substitution on an N-chloromethylphthalimide (a related isoindoline derivative) with sodium dimethyldithiophosphorodithioate. mdpi.com

Direct functionalization of the isoindole ring via nucleophilic substitution has also been reported, such as the reaction with sulfur nucleophiles. ulysseus.eu A modern approach involves a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen to produce 3-oxoisoindoline-1-carboxamide (B13102603) derivatives. thieme-connect.com Furthermore, palladium-catalyzed coupling reactions are utilized to functionalize the isoindoline structure.

Table 3: Examples of Nucleophilic Substitution Reactions

| Substrate Type | Nucleophile/Reagent | Reaction Type | Product Type | Citation(s) |

|---|---|---|---|---|

| Isoindoline derivative | Halogens, other nucleophiles | Substitution | Functionalized isoindolines | |

| N-chloromethylphthalimide | Sodium dimethyldithiophosphorodithioate | Nucleophilic Substitution | Phosmet | mdpi.com |

| Isoindole derivative | Sulfur nucleophiles | Direct Nucleophilic Substitution | Aryl-thio-isoindoles | ulysseus.eu |

| Ugi reaction product | Cs₂CO₃ (Base) | Oxidative Nucleophilic Substitution of Hydrogen | 3-Oxoisoindoline-1-carboxamide | thieme-connect.com |

Stability and Degradation Pathways of Isoindoline Hydrochloride

The stability of this compound is influenced by both its salt form and the inherent properties of its bicyclic aromatic-alicyclic structure.

The hydrochloride salt form of isoindoline significantly enhances its aqueous solubility compared to its free-base form. cymitquimica.com This increased solubility in water and other polar solvents is a crucial characteristic, particularly for its application in pharmaceutical and biological research contexts, as it facilitates handling and formulation. cymitquimica.comevitachem.com While stable under recommended storage conditions, the compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in dry conditions. fishersci.se Under certain acidic or basic conditions, the hydrochloride salt may dissociate, releasing the free base form of the isoindoline compound. evitachem.com

The core structure of isoindoline, featuring a fused aromatic ring, imparts considerable stability. The rigid aromatic component of the isoindoline scaffold makes it relatively resistant to hydrolysis. This inherent stability contributes to the compound's robustness in various chemical environments and distinguishes it from other compounds that may show pH-dependent degradation.

Tautomerism in Isoindoline Derivatives

Tautomerism, the phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a significant aspect of the chemistry of isoindoline derivatives. The nature and position of substituents on the isoindoline ring, as well as the solvent, can influence which tautomeric form predominates.

In the case of isoindole, the parent aromatic compound from which isoindoline is derived, computational studies have shown that the isoindole isomer is more stable than 1-H-isoindole. worldscientific.com This preference is also observed in related silated species. worldscientific.com In solution, the 2H-isoindole tautomer is generally the predominant form, exhibiting characteristics more akin to a pyrrole (B145914) than a simple imine. wikipedia.org The extent to which this tautomer is favored is dependent on the solvent. wikipedia.org

For substituted isoindoline derivatives, such as isoindoline-1-ones, an equilibrium exists between two tautomeric forms. researchgate.net This equilibrium can be influenced by the nature of the substituents attached to the isoindoline core.

A notable example of tautomerism in a more complex system is observed in 1-(2-hydroxy-5-methyl-phenyl)-3,5-dioxo-1H-imidazo-[3,4-b]isoindole (ADII). This isoindole-fused imidazole (B134444) derivative undergoes an intramolecular proton transfer within a four-membered hydrogen bonding system, resulting in a lactim-lactam isomerization. rsc.org The equilibrium between these tautomers can be significantly modulated by the surrounding environment, such as within different micellar assemblies. rsc.org

The study of tautomerism in diiminoisoindoline and its derivatives has been approached using semiempirical methods. researchgate.net These calculations indicate that tautomeric conversions occurring through an intermolecular mechanism, facilitated by a protic solvent, have a lower energy barrier compared to intramolecular proton transfer. researchgate.net Interestingly, substitution on the benzene ring of 1,3-diiminoisoindoline (B1677754) does not appear to have a significant impact on the energy barriers for these tautomeric conversions. researchgate.net

Interactive Data Table: Tautomerism in Isoindoline Derivatives

| Derivative | Tautomeric Forms | Influencing Factors | Research Finding |

| Isoindole | Isoindole and 1-H-isoindole | Solvent | The isoindole isomer is more stable. worldscientific.com The 2H-isoindole tautomer predominates in solution. wikipedia.org |

| Isoindoline-1-ones | Two tautomeric forms | Substituents | An equilibrium exists between the two forms. researchgate.net |

| 1-(2-hydroxy-5-methyl-phenyl)-3,5-dioxo-1H-imidazo-[3,4-b]isoindole (ADII) | Lactim and Lactam | Micellar environment | Exhibits intramolecular proton transfer leading to lactim-lactam isomerization. rsc.org |

| 1,3-Diiminoisoindoline | Amino tautomer (syn- and anti-isomers) | Protic solvent | Intermolecular proton transfer is favored over intramolecular transfer. researchgate.net |

Exploration of Novel Chemical Transformations

Recent research has focused on developing new synthetic methodologies that utilize this compound and its derivatives as starting materials for complex molecular architectures. These novel transformations expand the synthetic utility of the isoindoline scaffold.

One such innovative approach is the skeletal editing of isoindolines to synthesize tetralins. This strategy involves a cascade reaction sequence initiated by the removal of the nitrogen atom from the isoindoline ring. This deconstruction step leads to the in situ generation of an o-quinodimethane intermediate. This highly reactive species then undergoes a Diels-Alder reaction with an activated alkene. researchgate.net This method is characterized by its broad substrate scope, high yields, and excellent stereoselectivity, making it applicable to the synthesis of complex bioactive molecules and natural products. researchgate.net The versatility of this transformation has been demonstrated in the efficient construction of challenging spirocyclic and bridged ring systems. researchgate.net

Another area of novel transformations involves the synthesis of water-soluble isoindoline nitroxides. For instance, 2-hydroxy-1,1,3,3-tetramethylthis compound has been synthesized and serves as a stable pronitroxide. rsc.orgrsc.org This compound can react with free radicals to form the corresponding nitroxide, a transformation that can be monitored by UV-VIS spectroscopy. rsc.orgrsc.org This highlights the potential of isoindoline derivatives in the development of probes for radical species.

The synthesis of this compound itself has been the subject of methodological improvements. A four-step reaction sequence starting from the readily available and inexpensive adjacent cyanobenzoic acid ester has been developed. google.com This process involves the reduction of the ester, reaction with ortho-nitrophenyl sulfonyl chloride, a ring-closure reaction, and subsequent deprotection to yield this compound. google.com This method is noted for being straightforward to operate, providing a higher total yield, and allowing for convenient product purification, making it suitable for industrial-scale production. google.com

Furthermore, 3-amino-1H-isoindole hydrochloride can undergo a variety of chemical reactions, including oxidation, reduction, and substitution, to generate a range of derivatives.

Interactive Data Table: Novel Chemical Transformations of Isoindoline Derivatives

| Starting Material | Reagents/Conditions | Product | Transformation Type |

| This compound salt | Activated alkene, DMAP, in MeOH at 80 °C | Tetralin | Skeletal editing via N-atom removal and Diels-Alder reaction researchgate.net |

| 2-hydroxy-1,1,3,3-tetramethylisoindoline | HCl gas in dry EtOH | 2-hydroxy-1,1,3,3-tetramethylthis compound | Synthesis of a pronitroxide rsc.orgrsc.org |

| Adjacent cyanobenzoic acid ester | 1. LiAlH42. o-nitrophenyl sulfonyl chloride3. Ring closure4. Deprotection | This compound | Multi-step synthesis google.com |

| 3-Amino-1H-isoindole hydrochloride | Oxidizing/Reducing/Substituting agents | Various derivatives | Oxidation, Reduction, Substitution |

Medicinal Chemistry and Pharmacological Relevance of Isoindoline Based Compounds

Isoindoline (B1297411) as a Core Scaffold for Bioactive Molecules

The isoindoline nucleus is a foundational structure in the development of numerous bioactive molecules. mdpi.comresearchgate.net This versatile scaffold can be chemically modified at various positions to create a diverse library of compounds with a broad spectrum of biological activities. nih.gov The inherent structural features of isoindoline allow it to interact with various biological targets, making it a privileged scaffold in drug discovery. mdpi.comresearchgate.net Isoindoline derivatives are integral to a range of commercially valuable drugs. wikipedia.org

The isoindoline framework is a cornerstone in the synthesis of numerous pharmaceutical agents. mdpi.comresearchgate.net It serves as a key intermediate in the production of more complex molecules with therapeutic potential. cymitquimica.com Several approved drugs incorporate the isoindoline core, highlighting its importance in medicine. mdpi.com These drugs are employed in the treatment of a wide range of conditions, including cancer, inflammatory diseases, and hypertension. mdpi.comresearchgate.net For example, Lenalidomide (B1683929), a derivative of thalidomide (B1683933) containing a mono-oxidized isoindoline skeleton (isoindolin-1-one), is used for the treatment of multiple myeloma. mdpi.com Another example is Chlorthalidone, which possesses an oxidized isoindoline core and is indicated for managing hypertension and edema. mdpi.com

Table 1: Examples of Clinically Used Drugs Containing the Isoindoline Core

| Drug Name | Core Structure | Therapeutic Application |

|---|---|---|

| Thalidomide | Isoindoline-1,3-dione | Multiple myeloma, Erythema nodosum leprosum mdpi.com |

| Pomalidomide (B1683931) | Isoindoline-1,3-dione | Multiple myeloma mdpi.com |

| Apremilast | Isoindoline-1,3-dione | Psoriasis, Psoriatic arthritis mdpi.com |

| Lenalidomide | Isoindolin-1-one | Multiple myeloma mdpi.com |

| Indoprofen | Isoindolin-1-one | Arthritis (withdrawn) mdpi.com |

| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema mdpi.com |

This table is for illustrative purposes and includes drugs with the core isoindoline scaffold, not exclusively isoindoline hydrochloride.

Derivatives of isoindoline-1,3-dione have been investigated as potential therapeutic agents for neurological disorders, particularly Alzheimer's disease. nih.gov Research has focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cholinergic hypothesis of Alzheimer's disease. nih.gov Certain synthesized isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against these enzymes. nih.gov For instance, a derivative with a phenyl substituent at the 4-position of a piperazine ring showed an IC50 value of 1.12 μM against AChE. nih.gov Another derivative with a diphenylmethyl moiety exhibited an IC50 of 21.24 μM against BuChE. nih.gov These findings suggest that the isoindoline scaffold can be a valuable starting point for designing novel inhibitors of cholinesterases. nih.gov

The isoindoline scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.netnih.gov Several isoindoline-based compounds, including thalidomide and its analogs lenalidomide and pomalidomide, are approved for the treatment of multiple myeloma. mdpi.comgsconlinepress.com These immunomodulatory drugs (IMiDs®) exhibit potent antineoplastic and anti-angiogenic properties. mdpi.comnih.gov

Research has also explored other isoindoline derivatives for their antitumor potential. For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated a significant inhibitory effect on the viability of Raji and K562 blood cancer cell lines, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively. researchgate.net Further investigation revealed that this compound induced both apoptosis and necrosis in Raji cells. researchgate.net The antitumor properties of isoindoline derivatives are often attributed to their ability to modulate the immune system and other biological targets. nih.govgoogle.com

Table 2: Cytotoxicity of an Isoindoline-1,3-dione Derivative Against Blood Cancer Cell Lines

| Cell Line | CC50 (μg/mL) |

|---|---|

| Raji | 0.26 researchgate.net |

Isoindoline derivatives have been studied for their potential as antimicrobial and antibacterial agents. cymitquimica.com The isoindoline nucleus is a key component of various synthetic compounds that have been evaluated against different bacterial and fungal strains. gsconlinepress.com For instance, certain isoindolinone derivatives have shown promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli.

One study reported that 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives exhibited remarkable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of <0.025 μg/ml against S. aureus, 0.2 μg/ml against E. coli, and 0.39 μg/ml against P. aeruginosa. Another study on isoindoline-1,3-dione derivatives found that 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione displayed broad-spectrum antibacterial activity. rajpub.com These findings indicate that the isoindoline scaffold can be effectively utilized to develop new antimicrobial agents.

Isoindoline derivatives have demonstrated significant anti-inflammatory and antioxidant activities. edgccjournal.orggoogleapis.comnih.gov Several studies have investigated the potential of these compounds to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov A group of novel isoindoline hybrids were evaluated as COX-2 inhibitors, with some derivatives showing moderate inhibitory activity (IC50 = 0.11-0.18 µM), close to the standard drug celecoxib (IC50 = 0.09 µM). nih.gov These compounds also exhibited outstanding in vivo anti-inflammatory activity, surpassing the reference drug diclofenac in reducing edema. nih.gov

In terms of antioxidant properties, certain quinoline- and isoindoline-integrated polycyclic compounds have been synthesized and evaluated. nih.govnih.gov One such compound, 7d, showed significant antioxidant activity with EC50 values of 0.65, 0.52, and 0.93 mM in DPPH, ABTS, and superoxide anion radical scavenging assays, respectively. nih.govnih.gov The anti-inflammatory effects of some isoindoline-based drugs like pomalidomide are also linked to their ability to act as transcriptional inhibitors of COX-2. mdpi.com

Mechanism of Action Studies

The mechanisms of action for isoindoline-based compounds are diverse and depend on their specific chemical structures and the biological targets they interact with. For immunomodulatory drugs like thalidomide, pomalidomide, and lenalidomide, a primary target is the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex. mdpi.comgoogle.com By binding to cereblon, these drugs modulate the ubiquitination and subsequent degradation of specific substrate proteins, leading to their anticancer and immunomodulatory effects. mdpi.comgoogle.com This modulation can enhance T-cell and natural killer (NK) cell-mediated immunity and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

The anti-inflammatory properties of some isoindoline derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com For example, the anti-inflammatory effects of indoprofen are due to its inhibition of both COX-1 and COX-2. mdpi.com Similarly, pomalidomide has been shown to be a transcriptional inhibitor of the COX-2 enzyme. mdpi.com

In the context of neurological disorders, isoindoline derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease. nih.gov

Interaction with Molecular Targets (Enzymes, Receptors, Proteins)

Isoindoline-based compounds exert their pharmacological effects by interacting with a variety of specific molecular targets. A primary and well-studied target for immunomodulatory drugs (IMiDs) like thalidomide and its derivatives is the protein Cereblon (CRBN) . nih.govbohrium.com CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). nih.gov The binding of IMiDs to CRBN alters its substrate specificity, initiating the degradation of specific proteins. nih.govdrugbank.com

Beyond CRBN, the isoindoline scaffold has been shown to interact with various enzymes. Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes critical in the pathogenesis of Alzheimer's disease. nih.govnih.gov The phthalimide (B116566) moiety of these compounds can interact with the peripheral anionic site of AChE. nih.gov Other research has demonstrated that novel isoindolinone derivatives can effectively inhibit human carbonic anhydrase (hCA) isozymes hCA I and hCA II. nih.gov Additionally, some quinoline- and isoindoline-integrated compounds have been shown to target and dually inhibit the carbohydrate-digesting enzymes α-glycosidase and α-amylase . nih.gov The DNA repair enzyme poly (ADP-ribose) polymerase-1 (PARP1) has also been identified as a target for novel isoindolinone inhibitors. nih.gov

Modulation of Biochemical Pathways (Cell Signaling, Metabolism, Gene Expression)

The interaction of isoindoline derivatives with their molecular targets triggers the modulation of numerous downstream biochemical pathways.

Cell Signaling and Gene Expression: The binding of IMiDs to the CRL4^CRBN complex is a critical event that leads to the ubiquitination and subsequent degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov The degradation of these factors results in the downregulation of Interferon Regulatory Factor 4 (IRF4), a key survival factor for multiple myeloma cells. bohrium.comdrugbank.com This targeted protein degradation pathway is central to the anti-myeloma activity of these drugs. nih.govdrugbank.com Furthermore, isoindoline compounds modulate cytokine production pathways. They are known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukin-6 (IL-6), while enhancing anti-inflammatory cytokines like IL-10. mdpi.comencyclopedia.pub The inhibition of TNF-α is believed to occur through the enhanced degradation of its mRNA. encyclopedia.pubresearchgate.net

Metabolism and Angiogenesis: Thalidomide and its analogs can suppress angiogenesis, the formation of new blood vessels. encyclopedia.pub This is achieved in part by inhibiting the CRL4^CRBN complex, which leads to the downregulation of fibroblast growth factors FGF8 and FGF10, disrupting a crucial feedback loop required for vessel development. encyclopedia.pub

The pleiotropic actions of these compounds, from immunomodulation to anti-angiogenic effects, are initiated by their binding to primary targets like Cereblon, which then cascades to alter multiple signaling and gene expression pathways. bohrium.comdrugbank.com

Structure-Activity Relationship (SAR) Studies of Isoindoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of isoindoline derivatives influences their biological activity, guiding the design of more potent and specific therapeutic agents. researchgate.netic.ac.uk Research indicates that the isoindole core itself is an essential feature for the anticancer effects of certain derivatives. researchgate.net

Impact of Stereochemistry on Activity and Synthesis Efficiency

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the biological activity of isoindoline compounds. wikipedia.orgnih.gov The classic example is thalidomide, which exists as two enantiomers (mirror-image isomers), (R)-thalidomide and (S)-thalidomide. While the (R)-enantiomer is primarily responsible for the desired sedative effects, the (S)-enantiomer is associated with the drug's tragic teratogenic effects. researchgate.net A significant challenge is that the enantiomers can rapidly interconvert in vivo, meaning that administering a single, pure enantiomer does not prevent the formation of the other. researchgate.net This highlights the critical importance of stereochemistry in drug design and therapeutic outcomes. ankara.edu.tr The synthesis of specific stereoisomers (chiral synthesis) is a key focus in developing isoindoline drugs to maximize therapeutic effects while minimizing potential adverse reactions. wikipedia.org

Influence of Substituents on Biological Activity

The type and position of chemical groups (substituents) attached to the isoindoline core dramatically influence the compound's pharmacological profile. nih.gov This is clearly demonstrated in the evolution of thalidomide derivatives.

Lenalidomide and Pomalidomide: These analogs were developed by modifying the phthalimide ring of thalidomide. Pomalidomide features an amino group at the 4-position of the isoindoline-1,3-dione moiety. mdpi.comnih.gov Lenalidomide has a similar structure but lacks one of the carbonyl groups on the phthalimide ring. nih.gov These modifications result in significantly enhanced potency. For instance, these analogs are up to 50,000 times more potent in inhibiting TNF-α production in vitro compared to thalidomide. encyclopedia.pub The substitutions also lead to stronger binding affinity for Cereblon. nih.gov

Other Derivatives: Studies on other isoindoline derivatives have shown similar principles. For example, in a series of compounds designed as acetylcholinesterase inhibitors, the introduction of different substituted benzyl rings directly influenced inhibitory potency. nih.gov In another study, the nature of the substituent on the isoindolinone nitrogen atom was found to affect the compound's antioxidant activity, with a cyclohexanol group conferring the highest activity and an ethyl group the lowest. nih.gov These findings underscore that targeted modifications to the isoindoline scaffold are a powerful strategy for tuning biological activity. mdpi.com

Isoindoline-Based Clinical Drugs

The isoindoline heterocyclic core is a privileged structure found in at least ten commercially approved drugs. mdpi.com These medications are used to treat a wide range of diseases, including multiple myeloma, inflammatory conditions, hypertension, and leukemia. mdpi.comwisdomlib.org

Thalidomide and its Derivatives (Pomalidomide, Apremilast, Lenalidomide)

Thalidomide and its direct analogs, lenalidomide and pomalidomide, are cornerstone drugs in the treatment of multiple myeloma and other hematological cancers. mdpi.comnih.gov Apremilast, another derivative, is used for inflammatory conditions like psoriasis and psoriatic arthritis. drugbank.com

Thalidomide, Lenalidomide, and Pomalidomide: These three drugs are classified as immunomodulatory drugs (IMiDs) and share a primary mechanism of action centered on binding to the Cereblon (CRBN) protein. nih.govencyclopedia.pub This interaction with the CRL4^CRBN E3 ubiquitin ligase complex induces the degradation of specific target proteins, leading to their potent anti-neoplastic, anti-angiogenic, and immunomodulatory effects. mdpi.comdrugbank.com While sharing a core mechanism, their structural differences, particularly the substituents on the phthalimide ring, account for their varied potencies and clinical applications. nih.govencyclopedia.pub

Apremilast: Although structurally related, apremilast is believed to work through a different primary mechanism. It is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines. encyclopedia.pub

The following table summarizes key information about these prominent isoindoline-based drugs.

| Drug | Primary Molecular Target(s) | Key Modulated Pathways | Primary Therapeutic Areas |

| Thalidomide | Cereblon (CRBN) | Protein degradation (Ikaros/Aiolos), Cytokine modulation (↓TNF-α), Anti-angiogenesis | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | Cereblon (CRBN) | Protein degradation (Ikaros/Aiolos), Cytokine modulation (↓TNF-α), Anti-angiogenesis | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | Cereblon (CRBN) | Protein degradation (Ikaros/Aiolos), Cytokine modulation (↓TNF-α), Anti-angiogenesis | Multiple Myeloma, Kaposi's Sarcoma |

| Apremilast | Phosphodiesterase 4 (PDE4) | ↑cAMP levels, Cytokine modulation (↓TNF-α, ↑IL-10) | Psoriasis, Psoriatic Arthritis |

Other Clinically Relevant Isoindoline-Containing Drugs (e.g., Chlorisondamine, Mazindol, Phosmet)

Beyond the well-known immunomodulatory drugs, the isoindoline scaffold is present in a variety of other clinically significant agents with diverse therapeutic applications. mdpi.com These compounds highlight the versatility of the isoindoline core in medicinal chemistry.

Chlorisondamine: This compound features a perchlorinated isoindoline core and bis-quaternary ammonium (B1175870) centers. chim.it Historically, it was utilized as an antihypertensive agent. chim.itacs.org Chlorisondamine functions as a nicotinic antagonist and has been primarily employed as a ganglionic blocker in research settings. acs.orgmdpi.com

Mazindol: The structure of mazindol consists of an isoindoline heterocycle fused with an imidazole (B134444) ring, along with a hydroxyl group and a 4-chlorophenyl substituent. mdpi.comresearchgate.netacs.org It has been used for the short-term management of exogenous obesity in patients who have risk factors such as diabetes, hypertension, and hyperlipidemia. mdpi.comresearchgate.net Mazindol acts as a sympathomimetic agent. acs.org

Phosmet: Phosmet is an organophosphate insecticide that contains the isoindoline-1,3-dione (phthalimide) core structure. mdpi.comnih.gov It is a non-systemic insecticide used primarily in agriculture to control pests on fruit crops, vines, and ornamental plants. chim.itacs.org Its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme. chim.itresearchgate.net

Table 1: Overview of Other Clinically Relevant Isoindoline-Containing Drugs

| Drug Name | Core Structure | Primary Application | Mechanism of Action |

|---|---|---|---|

| Chlorisondamine | Perchlorinated Isoindoline | Antihypertensive (historical), Research Tool | Ganglionic Blocker (Nicotinic Antagonist) acs.org |

| Mazindol | Fused Isoindoline-Imidazole | Anorectic for Obesity | Sympathomimetic acs.org |

| Phosmet | Isoindoline-1,3-dione | Insecticide | Acetylcholinesterase (AChE) Inhibitor chim.it |

Enzyme Inhibition by Isoindoline Derivatives

The isoindoline scaffold has proven to be a valuable framework for designing potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Isoindoline and isoindolinone derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. wikipedia.org

HDAC8 Inhibition: A series of potent HDAC8 inhibitors have been developed incorporating an α-amino amide zinc-binding unit and a substituted isoindolinyl capping group. Studies have shown that the isoindoline linker provides a greater binding energy compared to similar ring systems like tetrahydroisoquinoline. Furthermore, substituents on the isoindoline ring can create additional binding interactions within the enzyme's active site, enhancing potency. For instance, a 5-acetylamino derivative was found to be more potent than the unsubstituted parent compound due to hydrogen bonding with Asp101 in the Nε-acetyl-L-lysine binding tunnel of HDAC8.

HDAC6 Inhibition: Isoindoline-based compounds have also been designed as selective inhibitors of HDAC6, a class IIb HDAC primarily located in the cytoplasm. Dual inhibitors targeting both HDAC6 and Heat Shock Protein 90 (HSP90) have been developed based on an isoindoline scaffold. One such compound demonstrated potent inhibition of the HDAC6 isoform with an IC50 value of 4.3 nM.

Novel isoindolinone derivatives have shown potent antiproliferative activities against several cancer cell lines, with some compounds exhibiting nanomolar IC50 values against HDAC1. nih.gov

Derivatives of isoindoline have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. chim.it The COX enzymes, COX-1 and COX-2, are key mediators in the production of prostaglandins, which are involved in inflammation. chim.it

Several studies have synthesized and evaluated isoindoline-based compounds as COX inhibitors.

A study on isoindoline derivatives of α-amino acids determined their IC50 values for both COX-1 and COX-2, showing that steric, hydrophobic, and thermodynamic parameters influence their inhibitory activity and selectivity. mdpi.com

Another series of novel isoindoline hybrids incorporating pharmacophores like oxime, hydrazone, and pyrazole were designed as selective COX-2 inhibitors. Six of these derivatives showed moderate COX-2 inhibition with IC50 values ranging from 0.11 to 0.18 µM, which is close to the standard drug celecoxib (IC50 = 0.09 µM).

The drug Indoprofen, which contains an isoindolin-1-one structure, exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2. chim.it

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell growth and survival. Consequently, HSP90 is a significant target for cancer therapy. A novel class of dihydroxyphenylisoindoline amides has been identified as orally bioavailable HSP90 inhibitors. Through structure-based design, screening hits were optimized to produce compounds with improved cell potency and better pharmacokinetic profiles.

In addition to single-target agents, isoindoline-based dual inhibitors of HDAC6 and HSP90 have been developed. These compounds have shown potent antiproliferative activity against lung cancer cell lines. For example, one compound displayed selective HDAC6 inhibition (IC50 = 33.3 nM) and HSP90 inhibition (IC50 = 66 nM), leading to significant growth inhibition in lung cancer cells.

Table 2: Examples of Isoindoline Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| HDAC8 | Isoindolin-2-yl with α-amino amide | Isoindoline linker enhances binding energy; 5-substituents improve potency. | |

| HDAC6 / HSP90 | Isoindoline scaffold | Dual inhibitors show potent activity against lung cancer cells (e.g., IC50 = 4.3 nM for HDAC6, IC50 = 46.8 nM for HSP90). | |

| COX-2 | Isoindoline-oxime/hydrazone hybrids | Moderate and selective COX-2 inhibition (IC50 = 0.11-0.18 µM). | |

| HSP90 | Dihydroxyphenylisoindoline amides | Orally bioavailable inhibitors with improved potency and pharmacokinetic profiles. |

Modulation of Immunosuppressive Pathways (e.g., PD-L1 Expression)

Recent research has indicated that isoindoline derivatives can modulate key pathways involved in immune suppression, suggesting their potential in immunotherapy. The immune system's ability to recognize and eliminate cancer cells is often hindered by immunosuppressive mechanisms within the tumor microenvironment.

Specifically, isoindoline-based dual inhibitors of HDAC6 and HSP90 have been shown to modulate the expression of Programmed death-ligand 1 (PD-L1). PD-L1 is a critical immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune attack. By modulating the expression of PD-L1, these isoindoline compounds can potentially reverse this immunosuppressive effect and restore anti-tumor immunity. In studies, a lead compound was found to modulate the expression of biomarkers associated with both HDAC6 and HSP90 inhibition, which includes PD-L1. This suggests a novel mechanism through which isoindoline-based drugs could contribute to cancer therapy by interfering with tumor-induced immunosuppression.

Application as Chiral Auxiliaries in Asymmetric Synthesis

The isoindoline scaffold is not only a core component of pharmacologically active molecules but also serves as a tool in their creation. Chiral isoindoline derivatives have been effectively used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. chim.itresearchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to direct the synthesis towards a specific enantiomer.

One of the most effective strategies for the asymmetric synthesis of 3-substituted isoindolinones is the direct alkylation of carbanions derived from isoindolinones that contain a chiral auxiliary on the nitrogen atom. researchgate.net

N-tert-butylsulfinyl-isoindolinones: This has proven to be a versatile and efficient method. A series of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized and then deprotonated. The subsequent alkylation of the resulting carbanions proceeds with excellent yields and high diastereomeric ratios, effectively controlling the stereochemistry at the 3-position. researchgate.net

(R)-phenylglycinol: This has also been used as a chiral auxiliary. Tricyclic γ-lactams can be produced as single diastereoisomers by condensing (R)-phenylglycinol with 2-formylbenzoic acid. chim.it

These methods provide access to enantiomerically enriched isoindolinones, which are crucial for studying the biological activities of individual stereoisomers and for developing new chiral drugs. chim.it

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the molecular and electronic properties of isoindoline-containing compounds. acs.orgacs.org These calculations help in understanding the reactivity, stability, and potential biological activity of these molecules. nih.gov

Density Functional Theory (DFT) is a computational method used to describe the electronic structure of many-body systems. mdpi.com It is widely employed for the structural optimization of isoindoline (B1297411) derivatives to determine their most stable geometric configurations. researchgate.netarxiv.orgnih.gov By calculating parameters such as bond lengths and angles, DFT provides a detailed three-dimensional model of the molecule. mdpi.com

Once the structure is optimized, DFT is used to elucidate the electronic properties. acgpubs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Theoretical studies on various isoindoline-1,3-dione derivatives have utilized DFT to calculate these quantum chemical descriptors. acs.org These calculations provide insights into ionization potential, electron affinity, electronegativity, hardness, and softness, which are essential for understanding the structure-reactivity relationships of these compounds. acs.org

Computational studies have been instrumental in exploring the inhibitive properties of isoindoline derivatives against various biological targets. For instance, DFT and molecular docking studies have been used to illustrate the reactivity and stability of isoindoline-1,3-diones as potential inhibitors of enzymes like InhA, which is relevant in the context of antimycobacterial agents. acs.orgnih.gov Similarly, these methods have been applied to investigate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.gov

These computational approaches help identify key molecular interactions between the isoindoline derivative and the active site of the target enzyme. For example, studies have shown that the phthalimide (B116566) ring of certain isoindoline derivatives can be directed into the active gorge of cholinesterase enzymes. nih.gov The insights gained from these investigations are valuable for the rational design of more potent and selective inhibitors. nih.gov Research has demonstrated that isoindoline derivatives can exhibit significant inhibitory activity against various enzymes, including carbonic anhydrase isozymes and protein kinases. nih.govdoaj.org

Molecular Electrostatic Potential (MEP) maps are powerful tools for analyzing the distribution of electric charge within a molecule, providing crucial information about its reactivity and intermolecular interactions. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.netwolfram.com

Analysis of MEP maps for isoindoline-containing compounds helps in understanding their binding modes with biological receptors. rsc.org The electrostatic potential is a key factor in molecular recognition, as it governs the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between a ligand and its protein target. rsc.org By identifying the electron-rich and electron-poor sites, MEP analysis can predict how an isoindoline derivative will orient itself within a protein's binding pocket, thus aiding in drug design and the optimization of ligand-receptor interactions. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of molecules, particularly in complex biological environments.

MD simulations have been employed to study the adsorption behavior of isoindoline derivatives on various surfaces. For example, the interaction of these compounds with metal surfaces has been investigated to understand their corrosion inhibition properties. electrochemsci.org These simulations can reveal how the molecule orients itself on the surface and the nature of the bonds formed.

The adsorption of heterocyclic compounds like isoindoline derivatives on metal surfaces is often facilitated by the presence of heteroatoms (such as nitrogen and oxygen) with free electron pairs and π-electrons in aromatic rings. electrochemsci.org These features allow the molecule to adsorb onto the metal surface, blocking active sites and slowing the rate of corrosion. electrochemsci.org Adsorption energy calculations from MD simulations help quantify the strength of the interaction between the inhibitor and the surface. The adsorption process is often described by models such as the Langmuir adsorption isotherm. electrochemsci.org

MD simulations are also used to validate the results of molecular docking studies by assessing the stability of the predicted protein-ligand complexes over time. tandfonline.comsemanticscholar.org By simulating the complex in a dynamic environment, researchers can confirm that the binding interactions are stable. researchgate.net The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored throughout the simulation; a stable, low RMSD value indicates a stable complex. researchgate.net

Tautomerism and Stereoisomerism Studies

The structural diversity of isoindoline is further enhanced by the potential for tautomerism and stereoisomerism.

Tautomers are structural isomers that readily interconvert, often through the migration of a hydrogen atom. britannica.com The isoindole ring system can exist in two stable tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine). thieme-connect.de In solution, the 2H-isoindole tautomer is typically predominant. wikipedia.org However, the equilibrium between these two forms can be influenced by factors such as the solvent and the nature of substituents on the isoindole ring. thieme-connect.de For example, electron-donating groups at the C3 position can favor the 1H-isoindole tautomer. thieme-connect.de Computational studies using DFT have been performed to explore the relative stabilities and reactivity of these tautomers in both gas and solution phases. worldscientific.com

Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. While the parent isoindoline molecule is achiral, the introduction of substituents can create stereocenters, leading to the possibility of different stereoisomers (enantiomers and diastereomers). The specific stereochemistry of a substituted isoindoline derivative can have a significant impact on its biological activity, as enzymes and receptors are often stereoselective.

Ligand Deprotonation Analysis

Isoindoline hydrochloride is the salt form of the isoindoline base, produced by the reaction of the basic amine functional group of isoindoline with hydrochloric acid. This means that in its solid state and in aqueous solutions, the nitrogen atom of the isoindoline ring is protonated, carrying a positive charge, which is balanced by a chloride anion. The deprotonation of this compound refers to the loss of this proton to yield the neutral isoindoline base.